molecular formula C11H10FNO2 B2880639 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid CAS No. 2117862-47-0

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2880639
CAS No.: 2117862-47-0
M. Wt: 207.204
InChI Key: ZBVQYOJAUQWJJE-UHFFFAOYSA-N
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Description

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl group at the 7th position, a fluorine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

For example, starting with 3-fluoroaniline, the ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. The resulting intermediate can then undergo Fischer indole synthesis with an appropriate aldehyde to form the indole ring. Finally, the carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and reagents used in industrial processes are often chosen for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    7-ethyl-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 3rd position.

    3-fluoro-1H-indole-2-carboxylic acid: Lacks the ethyl group at the 7th position.

    7-ethyl-3-chloro-1H-indole-2-carboxylic acid: Contains a chlorine atom instead of fluorine at the 3rd position.

Uniqueness

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVQYOJAUQWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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